molecular formula C10H11NO B1600206 5-methoxy-3-methyl-1H-indole CAS No. 21987-25-7

5-methoxy-3-methyl-1H-indole

Cat. No.: B1600206
CAS No.: 21987-25-7
M. Wt: 161.2 g/mol
InChI Key: YSOFHURJVUIKMU-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1H-indole is a naturally occurring compound belonging to the indole family, which are heterocyclic aromatic organic compounds Indoles are significant in various biological and chemical processes due to their structural similarity to tryptophan, an essential amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-3-methyl-1H-indole typically involves the Fischer indole synthesis, where an aryl hydrazine reacts with an aldehyde or ketone under acidic conditions. Another common method is the Biltz synthesis, which involves the cyclization of ortho-nitrotoluidine under high-temperature conditions.

Industrial Production Methods: On an industrial scale, the compound is often synthesized through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. This method also enhances the scalability of the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-3-methyl-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions often use strong bases like sodium hydride (NaH) or alkyl halides.

Major Products Formed:

  • Oxidation: Oxidation of this compound can yield various oxidized derivatives, such as this compound-2,3-dione.

  • Reduction: Reduction typically results in the formation of this compound-2-ethanamine.

  • Substitution: Substitution reactions can lead to the formation of alkylated derivatives, such as this compound-2-ethyl.

Scientific Research Applications

5-Methoxy-3-methyl-1H-indole has a wide range of applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

  • Industry: It is used in the development of new materials and chemicals with unique properties.

Comparison with Similar Compounds

5-Methoxy-3-methyl-1H-indole is similar to other indole derivatives, such as 5-hydroxy-3-methyl-1H-indole and 5-methoxy-1H-indole. its unique methoxy and methyl groups contribute to its distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

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Properties

IUPAC Name

5-methoxy-3-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-6-11-10-4-3-8(12-2)5-9(7)10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOFHURJVUIKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456499
Record name 5-methoxy-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21987-25-7
Record name 5-methoxy-3-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 30 ml of dry dimethylformamide was dissolved 0.88 g of 60% sodium hydride in oil. With ice cooling and stirring, a solution of 5.62 g of 2-(4-hydroxy-3,5-dimethylphenyl)-5-methoxy-3-methylindole in dry dimethylformamide was added dropwise. After the addition, the mixture was stirred further for 1 hour. A solution of 2.2 g of succinic anhydride in dimethylformamide was added dropwise to the resulting solution. After the addition, the mixture was stirred at room temperature for 2 hours, then heated at 50° C. for 30 minutes, and further stirred at room temperature for 3 hours. The reaction solution was poured into water, acidified with dilute hydrochloric acid, and extracted with ethyl acetate. The organic layer was washed with water, and extracted with aqueous sodium bicarbonate solution. The extracted aqueous layer was acidified with dilute hydrochloric acid, and extracted with 100 ml of ethyl acetate three times. The organic layers were washed and dried, and the solvent was evaporated under reduced pressure to give a crystalline residue. Rerrystallization of the residue from ethyl acetate/benzene gave 2-4-(3-carboxy- propionyloxy)-3,5-dimethylphenyl]-5-methoxy-3-methylindole.
Quantity
5.62 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
0.88 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
ethyl acetate benzene
Quantity
0 (± 1) mol
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solvent
Reaction Step Five
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Quantity
0 (± 1) mol
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solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 5-methoxygramine (3.96 g) in absolute ethanol (80 ml) with 10% Palladium on carbon (0.40 g) is hydrogenated at atmospheric pressure for 10 hours. The catalyst is removed by vacuum filtration through Hy-Flo and the filtrate is concentrated in vacuo to give an oil which crystallizes on standing to give 5-methoxy-3-methylindole.
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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